(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(7-6-14-4-3-13-21-14)19-11-9-18(10-12-19)15-5-1-2-8-17-15/h1-8,13H,9-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMMZBMIRHNEH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and evaluation through diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C15H16N4OS
- Molecular Weight: 300.38 g/mol
- Key Functional Groups:
- Piperazine ring
- Pyridine moiety
- Thiophene ring
- Enone functional group
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its affinity for serotonin receptors and potential antibacterial properties.
Affinity for Serotonin Receptors
A significant body of research has focused on the compound's interaction with serotonin receptors, particularly the 5-HT1A receptor. In a study evaluating derivatives of benzo[b]thiophene connected to piperazine moieties, it was found that compounds similar to this compound exhibited micromolar affinity towards these receptors. The most promising analogue demonstrated an affinity with a value of 2.30 μM .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperazine moiety.
- Introduction of the pyridine and thiophene rings.
- Finalization through enone formation.
Comparison with Similar Compounds
Piperazine-Substituted Chalcones
The target compound belongs to the piperazine-substituted chalcone subclass. highlights that piperazine derivatives (cluster 12) exhibit less obvious structure-activity relationships (SAR) compared to non-piperazine analogs. Key differences include:
- Electron-Donating vs. Electron-Withdrawing Groups : Piperazine introduces a basic nitrogen-rich moiety, which may enhance solubility but reduce electrophilicity at the α,β-unsaturated ketone—a feature critical for Michael addition-mediated biological activity .
- Biological Activity: While specific data for the target compound are unavailable, structurally related piperazine chalcones like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)-1-propanone (compound 7e in ) have been synthesized for antimicrobial studies, though their IC₅₀ values remain unreported .
Non-Piperazine Chalcones with Thiophene Substitutions
Non-piperazine chalcones with thiophene substitutions demonstrate clearer SAR trends:
| Compound Name | Ring A Substitutions | Ring B Substitutions | IC₅₀ (μM) | Key Feature |
|---|---|---|---|---|
| Cardamonin | 2,4-dihydroxyphenyl | Unsubstituted | 4.35 | Highest potency in cluster 5 |
| (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) | 4-Br, 2-OH, 5-I | 4-F | 4.70 | Electronegative substituents |
| (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) | 4-Cl, 2-OH, 5-I | 4-OCH₃ | 13.82 | Reduced potency with Cl/OCH₃ |
| (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n) | 2-OH, 5-I, 4-OCH₃ | 4-F | 25.07 | Methoxy lowers activity |
| (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2p) | 2-OH, 5-I, 4-OCH₃ | 4-OCH₃ | 70.79 | Least potent in cluster 6 |
Key Observations :
Thiophene-Containing Chalcones with Enzyme Inhibitory Activity
- (2E)-1-(thiophen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one : A potent MAO-B inhibitor (Ki = 0.90 ± 0.05 µM) with 5-fold selectivity over MAO-A. The trifluoromethyl group enhances lipophilicity and target binding .
- Comparison with Target Compound : The target lacks a trifluoromethyl group but includes a pyridinylpiperazine moiety, which may alter binding kinetics or selectivity.
Halogen-Substituted Thiophene Chalcones
lists analogs with halogenated thiophene rings, such as:
- (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (compound I).
- (2E)-1-(5-bromothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one (compound IV).
These compounds exhibit varied antimicrobial and structural properties due to halogen-induced electronic effects.
Q & A
Q. What synthetic strategies are optimal for preparing (2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one?
Methodological Answer: The compound’s enone backbone can be synthesized via a Claisen-Schmidt condensation between 4-(pyridin-2-yl)piperazine-1-carbaldehyde and 2-thiopheneacetophenone under basic conditions (e.g., NaOH/EtOH). For higher yields, optimize stoichiometry (1:1.2 molar ratio of aldehyde to ketone) and reflux in anhydrous ethanol for 6–8 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. For piperazine coupling, TBTU/HOBt-mediated amide formation in DMF with NEt₃ as a base (e.g., 2.5 mmol scale, 72% yield) is effective for similar scaffolds .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm the (E)-configuration of the enone (typical coupling constants: J = 15–16 Hz for trans-vinylic protons) and piperazine ring connectivity .
- IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending modes .
- X-ray crystallography : Resolve stereochemical ambiguities and confirm molecular packing. For example, monoclinic P2₁/c systems (a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76°) provide precise bond-length data (mean C–C = 0.004 Å, R factor = 0.058) .
Q. How to assess preliminary biological activity for this compound?
Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria, e.g., S. aureus and E. coli). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–128 µg/mL . For anticancer potential, use MTT assays on cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like bacterial DNA gyrase (PDB: 1KZN) or kinase domains. Prioritize docking poses with ΔG < –7 kcal/mol and validate via MD simulations (100 ns) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from assay variability (e.g., bacterial strain differences, solvent effects). Standardize protocols:
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1.2–7.4) over 14 days. Monitor via HPLC for degradation products (e.g., hydrolysis of the enone or piperazine ring) .
- Light sensitivity : Use amber vials during storage and UV-vis spectroscopy to track photooxidation (λmax shifts >5 nm indicate instability) .
Q. How does the piperazine-thiophene scaffold influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Calculate logP values (e.g., 3.2 via ChemDraw) to predict membrane permeability. Compare with analogs lacking the thiophene ring .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Piperazine derivatives often undergo CYP3A4-mediated N-dealkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
